3',5,7-Triacetoxy-4'-methoxyflavone 3',5,7-Triacetoxy-4'-methoxyflavone
Brand Name: Vulcanchem
CAS No.: 3162-05-8
VCID: VC0130204
InChI: InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
SMILES: CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Molecular Formula: C22H18O9
Molecular Weight: 426.4 g/mol

3',5,7-Triacetoxy-4'-methoxyflavone

CAS No.: 3162-05-8

Reference Standards

VCID: VC0130204

Molecular Formula: C22H18O9

Molecular Weight: 426.4 g/mol

3',5,7-Triacetoxy-4'-methoxyflavone - 3162-05-8

CAS No. 3162-05-8
Product Name 3',5,7-Triacetoxy-4'-methoxyflavone
Molecular Formula C22H18O9
Molecular Weight 426.4 g/mol
IUPAC Name [5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Standard InChI InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
Standard InChIKey KYVRTXVVKJGTBD-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Canonical SMILES CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Synonyms 5,7-Bis(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; 3’,5,7-Trihydroxy-4’-methoxy-flavone Triacetate; 3’,5,7-Triacetoxy-4’-methoxyflavone; Diosmetin Triacetate
PubChem Compound 14502951
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator